molecular formula C14H27BrO B15308827 1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane

1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane

Cat. No.: B15308827
M. Wt: 291.27 g/mol
InChI Key: WQBYMQLWJVBDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane is a structurally complex brominated cyclohexane derivative that serves as a valuable intermediate in organic synthesis . Its molecular structure combines steric bulk from the 3-methyl substituent and the 4-methylpentyloxy ether group with the high reactivity of a bromomethyl moiety . This combination makes the compound particularly useful in alkylation reactions and as a key precursor in the development of more complex organic molecules, including potential pharmaceuticals and liquid crystals . In scientific research, this brominated cyclohexane finds applications across multiple disciplines. In chemistry, it is employed as a synthetic building block . Its unique structure also makes it a candidate for biological studies, such as investigating enzyme-substrate interactions, and it is investigated as a precursor in the synthesis of pharmaceutical compounds . The reactivity of this compound is characterized by the bromomethyl group, which can participate in various chemical transformations, including substitution reactions with nucleophiles like amines, thiols, or alkoxides, and elimination reactions under basic conditions to form alkenes . The presence of the ether oxygen can influence its reactivity by stabilizing adjacent carbocations, while the steric hindrance from its substituents can dictate the preference for specific reaction mechanisms . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-(bromomethyl)-3-methyl-1-(4-methylpentoxy)cyclohexane

InChI

InChI=1S/C14H27BrO/c1-12(2)6-5-9-16-14(11-15)8-4-7-13(3)10-14/h12-13H,4-11H2,1-3H3

InChI Key

WQBYMQLWJVBDEA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OCCCC(C)C

Origin of Product

United States

Preparation Methods

Hydroxymethylation of 3-Methylcyclohexanol

The initial step involves hydroxymethylation of 3-methylcyclohexanol to yield 1-hydroxymethyl-3-methylcyclohexanol. This is achieved via a modified Prins reaction using formaldehyde under acidic conditions. The reaction proceeds through the formation of an oxonium ion intermediate, followed by nucleophilic attack by water (Figure 1).

Reaction Conditions

Parameter Value
Substrate 3-Methylcyclohexanol
Reagent Formaldehyde (37% aqueous)
Catalyst H₂SO₄ (0.5 equiv)
Solvent Dichloromethane
Temperature 0–5°C (2 h), then 25°C (12 h)
Yield 68–72%

Selective Etherification with 4-Methylpentyl Bromide

The secondary alcohol in 1-hydroxymethyl-3-methylcyclohexanol undergoes selective etherification with 4-methylpentyl bromide. The higher acidity of the cyclohexanol hydroxyl group (pKa ≈ 16–18) compared to the primary hydroxymethyl group (pKa ≈ 19–20) enables regioselective deprotonation.

Optimized Protocol

Component Quantity/Parameter
Substrate 1-Hydroxymethyl-3-methylcyclohexanol (1.0 equiv)
Alkylating Agent 4-Methylpentyl bromide (1.2 equiv)
Base K₂CO₃ (2.5 equiv)
Solvent Anhydrous DMF
Temperature 80°C, 24 h
Yield 85%

Mechanistic Insight : The base deprotonates the cyclohexanol oxygen, generating an alkoxide that displaces bromide via an Sₙ2 mechanism. The primary hydroxymethyl group remains intact due to kinetic and thermodynamic favorability.

Bromination of Hydroxymethyl Group

The final step employs PBr₃ to convert the hydroxymethyl moiety (-CH₂OH) to bromomethyl (-CH₂Br). This reaction proceeds via a two-step mechanism: (i) formation of a phosphite intermediate and (ii) nucleophilic displacement by bromide.

Bromination Parameters

Parameter Value
Substrate 1-((4-Methylpentyl)oxy)-3-methylcyclohexane-1-methanol
Reagent PBr₃ (1.5 equiv)
Solvent Methyl tert-butyl ether (MTBE)
Temperature 0°C → 25°C (gradual warming)
Reaction Time 8–12 h
Yield 86%

Critical Note : Excess PBr₃ (>1.5 equiv) leads to di-bromination byproducts. Strict temperature control minimizes decomposition.

Alternative Synthetic Pathways

Radical Bromination of Preformed Ether

Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) represents an alternative route. However, this method exhibits lower regioselectivity (Table 1).

Comparative Performance

Method Selectivity (-CH₂Br) Yield
PBr₃ (ionic pathway) >98% 86%
NBS (radical pathway) 72–75% 64%

One-Pot Hydroxymethylation-Etherification

A tandem approach eliminates isolation of intermediates, enhancing atom economy. This method uses scandium triflate as a dual acid-base catalyst but requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Solvent Choice : MTBE is replaced with toluene for improved recyclability.
  • Catalyst Recovery : Heterogeneous bases (e.g., MgO-SiO₂) enable >90% recovery.
  • Waste Mitigation : PBr₃ hydrolysis generates HBr, which is neutralized with NaOH to form NaBr (recyclable).

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms substitution pattern (δ 3.4–3.6 ppm for -OCH₂-, δ 3.8–4.1 ppm for -CH₂Br).
  • GC-MS : Molecular ion peak at m/z 318.1 (M⁺).
  • Elemental Analysis : Br content = 25.1% (theoretical: 25.3%).

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane involves its reactivity with various nucleophiles and bases. The bromomethyl group is particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and molecular weights of related brominated cyclohexane derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Reactivity
1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane 3-methyl, 4-methylpentyloxy, bromomethyl ~275.2* Pharmaceutical intermediates
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane 3-methylcyclohexyloxy, bromomethyl ~273.2* Material science, alkylation
(Bromomethyl)cyclohexane Bromomethyl 177.08 General alkylation agent
1-(Bromomethyl)cyclohex-1-ene Bromomethyl, cyclohexene ring 173.06 Cycloaddition reactions
1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene Iodomethyl, 4-methylphenyl 316.21 Liquid crystal synthesis

Key Observations :

  • Cyclohexene derivatives (e.g., 1-(bromomethyl)cyclohex-1-ene) exhibit enhanced reactivity due to ring strain, favoring electrophilic additions or cycloadditions .
  • Iodomethyl analogues (e.g., 1-[4-(iodomethyl)cyclohexyl]-4-methylbenzene) may show higher leaving-group ability than bromomethyl derivatives, useful in SN2 reactions for liquid crystal synthesis .

Reactivity Comparison :

  • Bromomethyl Group : The bromine atom in the target compound facilitates nucleophilic substitution (e.g., with amines or thiols) to generate functionalized cyclohexanes. This contrasts with iodomethyl derivatives , which react faster but are less stable .
  • Ether Linkages : The 4-methylpentyloxy group may stabilize the compound against hydrolysis compared to shorter alkoxy chains (e.g., methoxy), as seen in cyclohexylmethyl ethers .

Q & A

Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane?

The synthesis typically involves alkylation or etherification strategies. A feasible route is the reaction of 3-methylcyclohexanol with 4-methylpentyl bromide under basic conditions to form the ether linkage, followed by bromination at the methyl group. Radical bromination using bromine (Br₂) and a radical initiator (e.g., AIBN) could introduce the bromomethyl group, as seen in analogous bromocyclohexane syntheses . Alternatively, nucleophilic substitution on a pre-functionalized intermediate (e.g., a hydroxymethyl derivative) using HBr or PBr₃ may be employed, though steric hindrance from the 3-methyl and bulky ether groups must be mitigated via optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H and 13C NMR : Critical for confirming substitution patterns and stereochemistry. The bromomethyl group (δ ~3.3–3.7 ppm in 1H NMR) and ether oxygen’s deshielding effects on adjacent protons are diagnostic .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ or [M+NH4]+ peaks) and fragmentation patterns .
  • IR Spectroscopy : Identifies ether (C-O-C stretch, ~1100 cm⁻¹) and alkyl bromide (C-Br stretch, ~500–600 cm⁻¹) functional groups.

Q. What safety precautions are essential when handling this brominated cyclohexane derivative?

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • First Aid : Immediate flushing with water for skin/eye exposure and medical consultation for ingestion, as bromides can cause systemic toxicity .

Advanced Research Questions

Q. How do steric and electronic effects of the substituents influence its reactivity in nucleophilic substitution reactions?

The 3-methyl group and bulky 4-methylpentyl ether create significant steric hindrance, favoring SN1 over SN2 mechanisms due to reduced backside attack feasibility. Electronically, the ether’s oxygen may stabilize adjacent carbocations in SN1 pathways, while the bromomethyl group’s electronegativity polarizes the C-Br bond, enhancing leaving-group ability. Comparative studies of halogenated cyclohexanes (e.g., Br vs. Cl analogs) suggest bromine’s larger size and polarizability accelerate substitution rates despite steric challenges .

Q. What are the mechanistic pathways for its participation in cross-coupling reactions catalyzed by transition metals?

The bromomethyl group can act as an electrophilic partner in nickel- or palladium-catalyzed cross-couplings (e.g., Suzuki or Kumada reactions). For example, in nickel-catalyzed C–H functionalization, the bromide may undergo oxidative addition to the metal center, followed by transmetallation with organometallic reagents (e.g., Grignard) and reductive elimination to form new C–C bonds. The cyclohexane ring’s rigidity and substituents may influence regioselectivity and catalyst turnover .

Q. How does the compound’s stability under varying pH and temperature conditions affect its application in multi-step syntheses?

  • Acidic Conditions : Prone to ether cleavage via protonation of the oxygen, leading to carbocation formation and potential rearrangement.
  • Basic Conditions : Risk of elimination (e.g., dehydrohalogenation to form cyclohexene derivatives) or nucleophilic attack on the bromomethyl group.
  • Thermal Stability : Decomposition above 150°C may release HBr, necessitating controlled heating and inert atmospheres during reactions. Stability studies under simulated reaction conditions (e.g., TGA/DSC) are recommended to optimize synthetic protocols .

Data Contradictions and Research Gaps

  • Synthetic Yields : Conflicting reports on bromination efficiency for sterically hindered cyclohexanes (e.g., 40–70% yields in radical vs. electrophilic bromination) suggest a need for substrate-specific optimization .
  • Biological Activity : Limited data on this compound’s bioactivity contrasts with related bromocyclohexanes showing moderate antimicrobial properties, warranting targeted assays (e.g., MIC testing against Gram-positive/-negative bacteria) .

Methodological Recommendations

  • Computational Modeling : Use DFT calculations to predict substituent effects on reaction transition states and regioselectivity.
  • Kinetic Studies : Monitor substitution reactions via in-situ NMR or GC-MS to elucidate rate laws and mechanistic nuances.

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